molecular formula C9H11FN2O5 B8817434 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil

1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil

货号: B8817434
分子量: 246.19 g/mol
InChI 键: UIYWFOZZIZEEKJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

NSC-678515 的合成涉及将一个氟原子掺入阿拉伯呋喃糖基尿嘧啶结构中。合成路线通常包括以下步骤:

NSC-678515 的工业生产方法可能涉及扩大这些合成步骤,优化反应条件,并通过严格的质量控制措施确保一致的质量和产量。

化学反应分析

Deprotection Strategies

Post-glycosylation, benzoyl-protected intermediates undergo deprotection:

  • Aminolysis :

    • Reagent: Methanolic ammonia or methylamine

    • Conditions: 25°C, 12–24 hours

    • Yield: 67–81% ( )

  • Alternative Methods :

    • Sodium methoxide in methanol ( )

    • Enzymatic deprotection (rarely used)

Modifications at the Uracil 5-Position

The 5-position of FAU’s uracil ring is versatile for substitutions:

Halogenation

  • Iodination :

    • Reagent: Iodine monochloride (ICl) or electrophilic iodine sources

    • Product: 5-Iodo-FAU (FIAU), used in PET imaging ( )

    • Radiochemical Yield: >85% ( )

  • Astaturation :

    • Reagent: Astatine-211 in the presence of chloramine-T

    • Product: 5-Astato-FAU (FAAU) for targeted alpha therapy ( )

Alkylation and Alkenylation

  • Ethyl Substitution :

    • Reactant: 5-ethyluracil derivatives

    • Application: Enhanced metabolic stability ( )

  • Alkenyl Groups :

    • Reagent: Grignard reagents or palladium-catalyzed cross-coupling

    • Example: 5-vinyl-FAU shows antiviral activity ( )

Radiolabeling for Imaging

FAU derivatives are labeled with fluorine-18 or tritium for diagnostic purposes:

  • [¹⁸F]FAU Synthesis :

    • Precursor: 5-trimethylstannyl-FAU (FTAU)

    • Reaction: Nucleophilic halogen exchange with [¹⁸F]fluoride

    • Yield: 85–90% ( )

  • Biodistribution :

    TissueSUV (2 h post-injection)DNA Incorporation (%)
    Bone Marrow2.683
    Small Intestine4.073
    Liver1.2816

Data from highlights preferential uptake in proliferating tissues.

Enzymatic Activation Pathways

In vivo, FAU undergoes phosphorylation and methylation to integrate into DNA:

  • Phosphorylation :

    • Enzyme: Thymidine kinase

    • Product: FAU monophosphate (FAUMP) ( )

  • Methylation :

    • Enzyme: Thymidylate synthase (TS)

    • Product: 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-methyluracil monophosphate (FMAUMP) ( )

  • TS Dependency :

    Cell LineTS Activity (pmol/mg/h)FAU Incorporation (dpm/μg DNA)
    LS174T12.5 ± 1.2450 ± 30
    HT293.6 ± 0.8220 ± 15

High TS activity correlates with increased FAU activation ( ).

Stability and Degradation

  • Serum Stability :

    • FAU derivatives exhibit >90% stability in serum at 60 minutes ( ).

    • Deiodination in vivo is 5-fold lower than unmodified iodouridine ( ).

  • Acid/Base Hydrolysis :

    • Susceptible to depyrimidination under strong acidic conditions (pH < 2) ( ).

科学研究应用

Efficacy in Cancer Treatment

Research indicates that FAU may be particularly effective in treating tumors resistant to traditional therapies like 5-fluorouracil. Studies have shown that tumors with elevated thymidylate synthase levels exhibit increased sensitivity to FAU, making it a promising candidate for therapeutic use in colorectal, breast, and head and neck cancers .

  • Case Study: Colorectal Cancer
    In a study involving severe combined immunodeficient mice with human colon cancer xenografts, FAU demonstrated significantly higher incorporation into the DNA of tumors with high thymidylate synthase compared to those with low levels. This suggests that FAU could be effectively utilized in clinical settings for patients whose tumors exhibit resistance to conventional treatments .

Positron Emission Tomography (PET) Imaging

FAU has been explored as a diagnostic tool through its radiolabeled forms, such as [^18F]-FAU. This application leverages PET imaging to visualize tumor metabolism and thymidylate synthase activity in vivo. The ability to differentiate between tumor types based on thymidylate synthase expression can guide treatment decisions and improve patient outcomes .

  • Imaging Study Findings
    PET imaging studies revealed that [^18F]-FAU uptake was significantly higher in tumors compared to surrounding tissues, indicating its potential as a biomarker for identifying patients who may benefit from thymidylate synthase inhibitors .

Pharmacokinetic Studies

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay has been developed for measuring the plasma concentrations of FAU and its active metabolite FMAU in cancer patients. This method allows for accurate characterization of the pharmacokinetics of FAU during clinical trials, providing essential data on its absorption, distribution, metabolism, and excretion profiles .

CompoundLower Limit of Quantitation (ng/ml)Concentration Range (ng/ml)
FAU1010 - 2000
FMAU22 - 1000

Future Directions and Research Opportunities

The ongoing research into FAU's applications highlights several future directions:

  • Combination Therapies : Investigating the efficacy of FAU in combination with other chemotherapeutic agents could enhance treatment outcomes.
  • Expanded Cancer Types : Further studies are needed to evaluate the effectiveness of FAU across various cancer types beyond those currently studied.
  • Enhanced Imaging Techniques : Development of improved imaging modalities using FAU could facilitate better patient stratification and personalized medicine approaches.

作用机制

NSC-678515 通过抑制胸腺嘧啶合成酶发挥作用,胸腺嘧啶合成酶是 DNA 合成必不可少的酶。通过阻断这种酶,NSC-678515 扰乱了胸腺嘧啶单磷酸的产生,胸腺嘧啶单磷酸是 DNA 复制所需的核苷酸。 这种抑制导致 DNA 损伤的积累,最终诱导快速分裂的癌细胞死亡 .

相似化合物的比较

NSC-678515 与其他胸腺嘧啶类似物相似,如 2’-氟-5-甲基脱氧尿嘧啶-β-D-阿拉伯呋喃糖苷 (NSC-678516)。 NSC-678515 由于其特殊的氟取代而具有独特之处,这增强了其抑制胸腺嘧啶合成酶的能力及其作为正电子发射断层扫描 (PET) 成像剂的潜力 .

类似的化合物包括:

NSC-678515 因其独特的结构和在治疗和成像方面的特定应用而脱颖而出。

生物活性

1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil (FAU) is a nucleoside analogue that has garnered attention for its potential therapeutic applications, particularly in oncology and virology. This article delves into the biological activity of FAU, examining its mechanisms of action, efficacy against various cancers and viruses, and its pharmacokinetic properties.

FAU functions primarily as a prodrug that is activated by thymidylate synthase (TS), an enzyme critical for DNA synthesis. The incorporation of FAU into DNA leads to the inhibition of DNA replication, making it particularly effective against tumors with high TS expression. In contrast, tumors with low TS expression may be less responsive to FAU treatment but can still benefit from its use in combination therapies with other chemotherapeutics such as 5-fluorouracil (5-FU) .

Antitumor Activity

FAU has demonstrated significant antitumor activity across various cancer types, including colorectal, breast, and head and neck cancers. A study involving mice with colorectal cancer xenografts showed that FAU was preferentially incorporated into the DNA of tumors expressing high levels of TS. This study highlighted the potential of FAU as a therapeutic agent in cancers resistant to conventional treatments like 5-FU .

Table 1: Efficacy of FAU in Various Cancer Models

Cancer TypeTS Expression LevelResponse to FAUReference
Colorectal CancerHighSignificant uptake
Breast CancerVariableModerate response
Head and Neck CancerHighSignificant uptake

Antiviral Activity

In addition to its antitumor properties, FAU exhibits antiviral activity, particularly against herpes simplex virus types 1 and 2. Metabolites derived from FAU have shown potency in reducing viral load in infected models. The mechanism involves activation by viral thymidine kinase, which is essential for the drug's efficacy .

Table 2: Antiviral Potency of FAU Metabolites

CompoundVirus TypeRelative PotencyReference
FMAUHSV-1Highest
FIACHSV-2Comparable to acyclovir
FAUHSV-1 & HSV-2Lower than FMAU

Pharmacokinetics and Biodistribution

The biodistribution studies of FAU reveal that it is rapidly cleared from circulation but shows significant accumulation in proliferative tissues. A study using PET imaging indicated that after administration, FAU uptake was highest in tissues such as bone marrow and small intestine, correlating with regions of active DNA synthesis. This selective accumulation supports its use as a tracer for imaging DNA synthesis in tumors .

Table 3: Pharmacokinetic Profile of FAU

ParameterValue
Half-life~60 minutes
Peak Uptake Time60 minutes post-injection
Tissue AccumulationProliferative tissues (e.g., marrow) show highest uptake (SUV: 2.6)

Case Studies and Clinical Implications

Clinical studies have begun to explore the efficacy of FAU in combination therapies for patients with resistant tumors. One notable case involved a patient with metastatic colorectal cancer who exhibited a partial response when treated with a regimen including FAU alongside conventional chemotherapeutics. This underscores the potential for integrating FAU into existing treatment protocols to enhance therapeutic outcomes .

属性

IUPAC Name

1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYWFOZZIZEEKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。